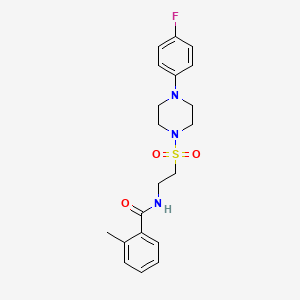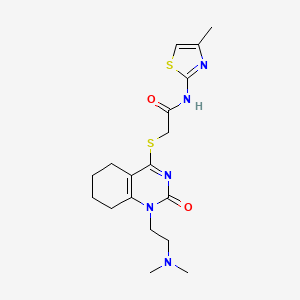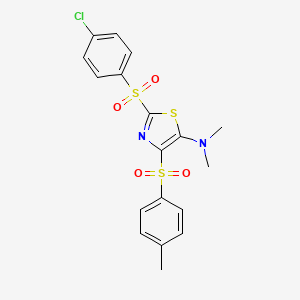
2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The molecule also contains sulfonyl groups and a chlorophenyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl groups, the chlorophenyl group, and the thiazole ring. These groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl groups, the chlorophenyl group, and the thiazole ring could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Antiviral Activity
Sulfonamide derivatives have been synthesized for their potential antiviral activities. A study by Chen et al. (2010) focused on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, revealing their activity against the tobacco mosaic virus, highlighting the significance of such compounds in developing antiviral agents Chen et al., 2010.
Organic Synthesis and Reactivity
Research on the reactivity and synthetic applications of sulfonamide derivatives provides insights into their utility in organic chemistry. For example, Turov et al. (2014) demonstrated the chlorination of thiazole derivatives, leading to sulfonamides that can participate in nucleophilic substitution reactions, indicating the role of these compounds in the regioselective synthesis of trisubstituted thiazoles Turov et al., 2014.
Environmental Applications
Sulfonamide derivatives have also found applications in environmental science, such as the removal of pollutants from water. Zhou et al. (2018) discussed the synthesis of tertiary amine-functionalized adsorption resins for the efficient removal of benzophenone-4 from water, showcasing the environmental remediation potential of these compounds Zhou et al., 2018.
Antimicrobial Agents
The development of antimicrobial agents is another significant application of sulfonamide derivatives. Sah et al. (2014) synthesized formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activity against various pathogens. This research underlines the potential of sulfonamide derivatives in creating new antimicrobial treatments Sah et al., 2014.
Material Science and Nanotechnology
Lastly, the incorporation of sulfonamide derivatives in material science and nanotechnology is noteworthy. Asela et al. (2017) reported on gold nanoparticles stabilized with a complex containing a thiazole derivative, illustrating the novel system for drug transport. This study highlights the intersection of organic chemistry and nanotechnology, providing innovative solutions for drug delivery systems Asela et al., 2017.
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S3/c1-12-4-8-14(9-5-12)27(22,23)16-17(21(2)3)26-18(20-16)28(24,25)15-10-6-13(19)7-11-15/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDWPWDWLFQKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorophenyl)sulfonyl)-N,N-dimethyl-4-tosylthiazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


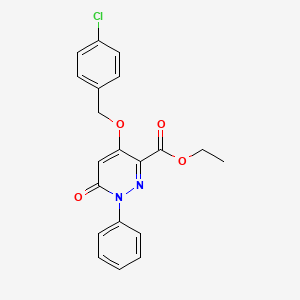
![1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B2738898.png)

![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B2738901.png)
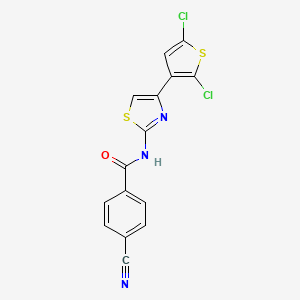
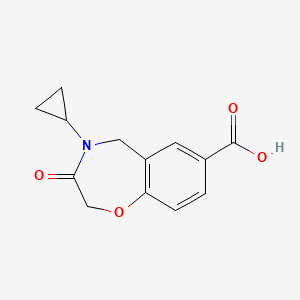

![3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one](/img/structure/B2738908.png)


![methyl 4-{(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2738915.png)
